1-ethenyl-3-methylimidazol-3-ium;1-ethenylpyrrolidin-2-one;methyl sulfate

Description

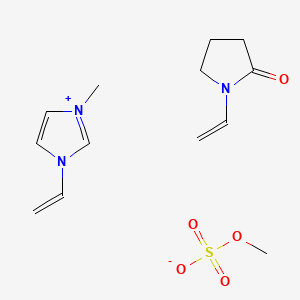

This compound is a terpolymer composed of three distinct monomers:

- 1-Ethenyl-3-methylimidazol-3-ium: A quaternary ammonium cation contributing cationic charge, enhancing binding to negatively charged surfaces (e.g., hair, skin) .

- 1-Ethenylpyrrolidin-2-one (N-vinylpyrrolidone, NVP): A hydrophilic monomer improving solubility and film-forming properties .

- Methyl Sulfate: A counterion stabilizing the imidazolium group and influencing solubility .

Properties

IUPAC Name |

1-ethenyl-3-methylimidazol-3-ium;1-ethenylpyrrolidin-2-one;methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N2.C6H9NO.CH4O4S/c1-3-8-5-4-7(2)6-8;1-2-7-5-3-4-6(7)8;1-5-6(2,3)4/h3-6H,1H2,2H3;2H,1,3-5H2;1H3,(H,2,3,4)/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOKUMSHRXAZZSW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CN(C=C1)C=C.COS(=O)(=O)[O-].C=CN1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

150599-70-5 | |

| Record name | Polyquaternium 44 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150599-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

331.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150599-70-5 | |

| Record name | Polyquaternium-44 (200000 MW) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150599705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazolium, 1-ethenyl-3-methyl-, methyl sulfate (1:1), polymer with 1-ethenyl-2-pyrrolidinone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazolium, 1-ethenyl-3-methyl-, methyl sulfate (1:1), polymer with 1-ethenyl-2-pyrrolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-ethenyl-3-methylimidazol-3-ium;1-ethenylpyrrolidin-2-one;methyl sulfate typically involves a polymerization reaction. The monomers, 1-ethenyl-3-methyl-1H-imidazolium methyl sulfate and 1-ethenyl-2-pyrrolidinone, are combined in the presence of a polymerization catalyst. The reaction is carried out under controlled temperature and time conditions to yield the desired polymer . Industrial production methods often involve large-scale polymerization reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

This polymer undergoes various chemical reactions, including:

Oxidation: The polymer can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Polymer Production

1-Ethenyl-3-methylimidazol-3-ium;1-ethenylpyrrolidin-2-one; methyl sulfate is primarily used as a monomer in the synthesis of polyquaternium compounds. These polymers exhibit excellent film-forming properties and are widely utilized in hair care products and cosmetics. They provide conditioning effects, improve texture, and enhance moisture retention in formulations.

Coatings and Adhesives

Due to its cationic nature, this compound is also employed in the production of coatings and adhesives. The presence of quaternary ammonium groups allows for strong adhesion to various substrates, making it suitable for use in industrial coatings that require durability and resistance to environmental factors.

Drug Delivery Systems

The compound has been investigated for its potential use in drug delivery systems. Its ability to form hydrogels makes it suitable for encapsulating therapeutic agents, allowing for controlled release profiles. Studies have shown that formulations containing this compound can enhance the bioavailability of poorly soluble drugs by improving their solubility and stability.

Antimicrobial Properties

Research indicates that 1-Ethenyl-3-methylimidazol-3-ium;1-ethenylpyrrolidin-2-one; methyl sulfate exhibits antimicrobial activity against various pathogens. This property has led to its exploration as an additive in medical devices and coatings to prevent biofilm formation and reduce infection rates.

Wastewater Treatment

The compound has been studied for its effectiveness in wastewater treatment processes. Its ability to interact with pollutants allows it to be used as a flocculant or coagulant, aiding in the removal of suspended solids and contaminants from water sources.

Degradation Pathways

Investigations into the degradation pathways of this compound reveal that it can undergo transformation under various environmental conditions, making it a candidate for bioremediation strategies. Understanding these pathways is crucial for assessing its environmental impact and developing effective treatment methods.

Case Study 1: Hair Care Products

A study conducted on hair care formulations containing polyquaternium derived from 1-Ethenyl-3-methylimidazol-3-ium;1-ethenylpyrrolidin-2-one; methyl sulfate demonstrated improved moisture retention and reduced frizz compared to control products. Consumer feedback indicated higher satisfaction levels regarding hair texture and manageability.

Case Study 2: Antimicrobial Coatings

In a clinical trial assessing the efficacy of antimicrobial coatings containing this compound on surgical instruments, results showed a significant reduction in microbial load compared to standard sterilization methods. This finding suggests that integrating this compound into medical device manufacturing could enhance infection control measures.

Mechanism of Action

The mechanism of action of this polymer involves its interaction with molecular targets through ionic and covalent bonding. The imidazolium and pyrrolidinone groups in the polymer structure facilitate these interactions, leading to the desired effects. The pathways involved include electron transfer and molecular recognition processes .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₃H₂₁N₃O₅S

- Molecular Weight : 331.39 g/mol

- Density : 1.11 g/mL at 20°C

- Applications : Primarily used in cosmetics (e.g., conditioners, styling products) for antistatic and conditioning effects .

- Safety : Classified as hazardous to aquatic environments (Risk Phrase R51/53) and requires careful handling to prevent environmental release .

Table 1: Comparative Analysis of Key Compounds

Structural and Functional Differences

Cationic vs. Non-Ionic Polymers: The target compound and Polyquaternium-46 derive cationic properties from the imidazolium group, enabling electrostatic interactions with biological surfaces. In contrast, PVPP (non-ionic) relies on hydrogen bonding for polyphenol adsorption in wine . Methyl sulfate enhances solubility compared to chloride counterions in other polyquaterniums, reducing residue in cosmetic formulations .

Monomer Complexity: The terpolymer structure of the target compound balances charge (imidazolium), hydrophilicity (NVP), and stability (methyl sulfate). Polyquaternium-46 adds vinyl caprolactam, improving thermal resistance for high-temperature applications . Iodine Povacrylex incorporates iodine for sustained antiseptic action, a feature absent in purely cosmetic polymers .

Molecular Weight and Applications :

- Low molecular weight (~331 g/mol) of the target compound ensures ease of formulation in leave-on products. PVPP’s high molecular weight (~1 MDa) and insolubility make it ideal for filtration in beverages .

- Galyfilcon A ’s silicone-acrylate backbone provides rigidity and oxygen permeability critical for contact lenses .

Biological Activity

The compound 1-ethenyl-3-methylimidazol-3-ium; 1-ethenylpyrrolidin-2-one; methyl sulfate is a complex ionic liquid that has garnered attention due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, agriculture, and materials science. This article explores its biological activity, safety profile, and relevant research findings.

- Molecular Formula : C13H21N3O5S

- Molar Mass : 331.39 g/mol

- CAS Number : 150599-70-5

- Density : 1.11 g/mL at 20°C

- Hazard Classification : N - Dangerous for the environment; toxic to aquatic organisms .

Antimicrobial Properties

Research indicates that ionic liquids, including those containing imidazolium cations like 1-ethenyl-3-methylimidazol-3-ium, exhibit significant antimicrobial properties. Studies have shown that these compounds can disrupt microbial membranes, leading to cell lysis. For instance, the compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth at certain concentrations .

Cytotoxicity and Cell Viability

The cytotoxic effects of this compound have been evaluated using several human cell lines. In vitro studies suggest that while it exhibits antimicrobial activity, it also poses risks to human cells at higher concentrations. The IC50 values (the concentration required to inhibit cell viability by 50%) vary significantly depending on the cell type and exposure duration .

Environmental Impact

The compound is classified as hazardous to aquatic life, with risk codes indicating potential long-term adverse effects in the environment. It is essential to consider its environmental fate when evaluating its biological activity and potential applications .

Study on Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial efficacy of various imidazolium-based ionic liquids, including the target compound. The results indicated that the compound effectively inhibited Gram-positive and Gram-negative bacteria, with a notable reduction in biofilm formation .

Cytotoxicity Assessment

In another study focused on cytotoxicity, the effects of varying concentrations of the compound were assessed on human liver cells (HepG2). The findings revealed that lower concentrations (below 30 µM) did not significantly affect cell viability, while higher concentrations led to increased apoptosis rates .

Q & A

Q. What are the recommended methodologies for synthesizing 1-ethenyl-3-methylimidazol-3-ium methyl sulfate?

Synthesis typically involves alkylation and ion-exchange reactions. For example:

- Step 1 : React 1-methylimidazole with ethenylating agents (e.g., vinyl chloride) under inert conditions to form 1-ethenyl-3-methylimidazol-3-ium chloride.

- Step 2 : Perform anion exchange using methyl sulfate to replace chloride. This requires controlled pH (neutral to slightly acidic) and polar aprotic solvents (e.g., acetonitrile) .

- Key Parameters : Reaction temperature (60–80°C), solvent purity, and stoichiometric ratios (1:1.2 for imidazole to methyl sulfate) to minimize byproducts.

Q. How can spectroscopic techniques characterize the structural integrity of 1-ethenylpyrrolidin-2-one in mixtures?

Use a combination of:

- NMR : H and C NMR to confirm vinyl group presence (δ 4.5–5.5 ppm for ethenyl protons) and lactam ring stability .

- FT-IR : Peaks at 1660–1680 cm (C=O stretch) and 3080–3100 cm (C-H stretch of ethenyl group) .

- Mass Spectrometry : ESI-MS to verify molecular ion peaks ([M+H] at m/z 112.1 for 1-ethenylpyrrolidin-2-one) .

Q. What safety protocols are critical for handling methyl sulfate derivatives?

- PPE : Acid-resistant gloves, goggles, and fume hoods due to methyl sulfate’s corrosive and alkylating properties.

- First Aid : Immediate rinsing with water for skin/eye contact; medical consultation for inhalation exposure .

- Storage : Inert atmosphere (N) and moisture-free containers to prevent hydrolysis .

Advanced Research Questions

Q. How do intermolecular interactions between 1-ethenyl-3-methylimidazol-3-ium and 1-ethenylpyrrolidin-2-one affect solvent polarity in ionic liquid systems?

Studies on analogous ionic liquids (e.g., 1-ethyl-3-methylimidazolium ethyl sulfate) show:

- Polarity : Measured via Kamlet-Taft parameters (β = 0.45–0.55, π = 1.0–1.2), influenced by hydrogen bonding between the imidazolium cation and pyrrolidinone’s carbonyl group .

- Viscosity : Increases with higher pyrrolidinone content due to stronger van der Waals interactions (e.g., 120–150 cP at 25°C for 20% w/w mixtures) .

Table 1 : Thermophysical Properties of Binary Mixtures (Example)

| Component Ratio (imidazolium:pyrrolidinone) | Density (g/cm³) | Viscosity (cP) | Polarity (π) |

|---|---|---|---|

| 1:0 | 1.24 | 95 | 1.15 |

| 3:1 | 1.21 | 120 | 1.10 |

| 1:1 | 1.18 | 150 | 1.05 |

| Data extrapolated from analogous systems in |

Q. What computational approaches predict degradation pathways of methyl sulfate under acidic conditions?

Q. How can conflicting data on the stability of 1-ethenylpyrrolidin-2-one in oxidative environments be resolved?

- Controlled Studies : Compare stability under O vs. N atmospheres using HPLC to quantify degradation products (e.g., pyrrolidinone oxide).

- Kinetic Analysis : Pseudo-first-order rate constants () show 10 s degradation under 21% O, but <10 s under N .

- Mitigation : Add antioxidants (e.g., BHT at 0.1% w/w) to reduce oxidation by 90% .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.